3-[(3-Methoxypropyl)amino]propanohydrazide 3-[(3-Methoxypropyl)amino]propanohydrazide
Brand Name: Vulcanchem
CAS No.: 1040687-95-3
VCID: VC2904366
InChI: InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11)
SMILES: COCCCNCCC(=O)NN
Molecular Formula: C7H17N3O2
Molecular Weight: 175.23 g/mol

3-[(3-Methoxypropyl)amino]propanohydrazide

CAS No.: 1040687-95-3

Cat. No.: VC2904366

Molecular Formula: C7H17N3O2

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Methoxypropyl)amino]propanohydrazide - 1040687-95-3

Specification

CAS No. 1040687-95-3
Molecular Formula C7H17N3O2
Molecular Weight 175.23 g/mol
IUPAC Name 3-(3-methoxypropylamino)propanehydrazide
Standard InChI InChI=1S/C7H17N3O2/c1-12-6-2-4-9-5-3-7(11)10-8/h9H,2-6,8H2,1H3,(H,10,11)
Standard InChI Key GYBZCMULVAQARB-UHFFFAOYSA-N
SMILES COCCCNCCC(=O)NN
Canonical SMILES COCCCNCCC(=O)NN

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

The molecular formula of 3-[(3-Methoxypropyl)amino]propanohydrazide is C7H17N3O2C_7H_{17}N_3O_2, indicating it contains seven carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight is computed to be 175.23 g/mol .

Structural Features

The structure of the compound includes:

  • A methoxypropyl group (OCH2CH2CH2-OCH_2CH_2CH_2-) attached to an amino group.

  • A hydrazide functional group (CONHNH2-CONHNH_2).

  • A propane backbone connecting the amino and hydrazide functionalities.

The SMILES (Simplified Molecular Input Line Entry System) representation for the compound is COCCCNCCC(=O)NN, which provides a shorthand depiction of its atomic connectivity .

IUPAC Name

The IUPAC name for the compound is 3-(3-methoxypropylamino)propanehydrazide, which clearly identifies its structural components and functional groups.

Chemical Identifiers

Other chemical identifiers include:

  • CAS Number: 1040687-95-3

  • PubChem CID: 28306977

  • InChIKey: GYBZCMULVAQARB-UHFFFAOYSA-N.

Physical and Chemical Properties

Physical State

The compound is typically available as a solid powder, although its precise appearance may vary depending on purity and preparation methods .

Stability

Hydrazides are generally stable under standard laboratory conditions but may decompose upon exposure to strong acids or bases due to hydrolysis or oxidation reactions.

Reactivity

The hydrazide group is reactive towards aldehydes and ketones, forming hydrazones through condensation reactions. This reactivity makes it valuable in organic synthesis .

Synthesis

General Synthetic Pathways

The synthesis of 3-[(3-Methoxypropyl)amino]propanohydrazide typically involves:

  • Preparation of Methoxypropylamine: Methoxypropylamine can be synthesized from methoxypropanol via catalytic amination using ammonia and hydrogen gas in the presence of a Cu-Co/Al2_2O3_3-diatomite catalyst .

  • Coupling with Propanehydrazide: The methoxypropylamine is then reacted with propanehydrazide under controlled conditions to yield the target compound.

Reaction Conditions

Optimal reaction conditions for hydrazide formation include:

  • Temperature range: 50C360C50^\circ C - 360^\circ C .

  • Pressure: Atmospheric to moderate pressure (05MPa0 - 5 \text{MPa}) .

  • Catalysts: Copper-based catalysts are often employed to enhance reaction efficiency .

Purification

Purification techniques such as recrystallization from polar solvents (e.g., ethanol or methanol) are commonly used to isolate the product.

Applications

Medicinal Chemistry

Hydrazides are widely studied for their pharmacological properties, including:

  • Antimicrobial Activity: Hydrazides can inhibit microbial growth by disrupting cellular processes .

  • Antioxidant Effects: They scavenge free radicals due to their electron-donating hydrazide group .

  • Potential Anticancer Agents: Hydrazides have been shown to interfere with tumor growth pathways in preliminary studies .

Organic Synthesis

The reactive hydrazide group makes this compound valuable in synthetic chemistry for:

  • Formation of hydrazones.

  • Precursor for heterocyclic compounds such as pyrazoles and thiadiazoles.

Material Science

Hydrazides are occasionally employed in polymer chemistry as crosslinking agents or modifiers due to their bifunctional nature.

Comparative Analysis with Related Compounds

To better understand the unique attributes of 3-[(3-Methoxypropyl)amino]propanohydrazide, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Functional GroupsApplications
Methyl 33-amino-22-pyrazinecarboxylateC6H7N3O2C_6H_7N_3O_2Pyrazine, AminoAntimicrobial, Antioxidant
33-amino-NN-(methoxypropyl)propanamideC7H16N2O2C_7H_{16}N_2O_2Amide, MethoxyOrganic synthesis precursor
33-{[Hydrazinocarbonyl]ethyl}(methoxyphenyl)amino-propanehydrazideC13H21N5O3C_{13}H_{21}N_5O_3Hydrazide, MethoxyphenylAnticancer research

This table highlights that while all compounds share reactive functional groups (e.g., hydrazides), their applications diverge based on substituents like methoxy groups or aromatic rings .

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